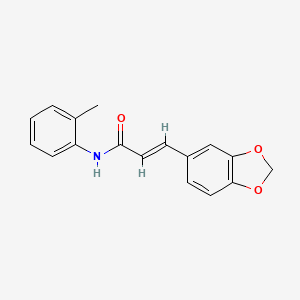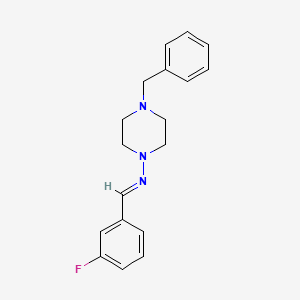
3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)acrylamide
説明
Synthesis Analysis
The synthesis of compounds similar to "3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)acrylamide" often involves condensation reactions under specific conditions. For instance, a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized with a high yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often elucidated using NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide detailed insights into the arrangement of atoms and the stereochemistry of the molecules, which is crucial for understanding their reactivity and properties. For example, crystal structure analysis of related compounds reveals the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure (Sharma et al., 2016).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including Claisen-Schmidt condensation and cyclization, to yield compounds with potential biological activities. These reactions are facilitated by the presence of functional groups in the acrylamide structure, allowing for the synthesis of a wide range of chemical entities with diverse properties (Patel & Panchal, 2012).
科学的研究の応用
Controlled Radical Polymerization
Homopolymers of monosubstituted acrylamides, including those with amino acid moieties in the side chain (such as N-acryloyl-l-phenylalanine methyl ester), have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the formation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating potential for precision polymer design and synthesis in material science applications (H. Mori, K. Sutoh, T. Endo, 2005).
Synthesis and Biological Activity
A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were designed, synthesized, and identified as nanomolar inhibitors of human histone deacetylases. These compounds demonstrate significant biological activity, including hyperacetylation of histones H3 and H4, and induction of p21(waf), showing promise for therapeutic applications in cancer treatment (J. Bressi et al., 2010).
Supramolecular Polymer Complexes
Novel ligands and their polymeric complexes have been synthesized and characterized, revealing insights into the design of materials with potential applications in biomedicine and molecular biology. For instance, the preparation and characterization of supramolecular copper(II) polymeric complexes of biologically active monomers derived from novel sulfa drugs indicate a pathway towards creating materials with specific therapeutic functionalities (A. El-Sonbati et al., 2018).
Chiral Stationary Phases
Enantiopure acrylamide derivatives have been synthesized and used to create chiral stationary phases (CSPs) for high-performance liquid chromatography. These CSPs exhibit improved chromatographic performances and enantioselectivity, highlighting the potential for applications in analytical chemistry and the pharmaceutical industry (Y. Tian et al., 2010).
Solar Cell Applications
Organic sensitizers comprising donor, electron-conducting, and anchoring groups have been engineered and synthesized for solar cell applications. The development of such sensitizers demonstrates the potential for improving the efficiency of solar energy conversion, marking a significant advancement in renewable energy technologies (Sanghoon Kim et al., 2006).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-4-2-3-5-14(12)18-17(19)9-7-13-6-8-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXRRLICYCCRP-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351158 | |
| Record name | ST50183046 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide | |
CAS RN |
5360-28-1 | |
| Record name | ST50183046 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)
![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)
